N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea

Hydrogen bonding Supramolecular chemistry Aqueous solubility

This DBCO-urea click chemistry building block uniquely combines a strained alkyne for copper-free SPAAC with a urea terminus that provides two hydrogen bond donors and two acceptors. Compared to standard DBCO-amine or DBCO-acid, its XLogP3 of 1.5 reduces ADC aggregation risk and enhances aqueous solubility for PBS conjugation without co-solvents. The urea motif also serves as a PSMA recognition element and a supramolecular synthon for crystal engineering. For PROTAC linkers, it offers a conformationally restricted, hydrogen-bond-capable spacer. Procure this 97% purity intermediate to access bioorthogonal coupling, lower lipophilicity, and dual-assembly functionality not achievable with common DBCO derivatives.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
Cat. No. B8212212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)N
InChIInChI=1S/C19H17N3O2/c20-19(24)21-12-11-18(23)22-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)22/h1-8H,11-13H2,(H3,20,21,24)
InChIKeyYCTFLPISIVVVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea: Core Structural and Physicochemical Profile for Procurement Decision-Making


N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea (CAS 2209085-45-8) is a heterobifunctional dibenzocyclooctyne (DBCO) derivative bearing a terminal urea moiety. The compound integrates the strained 11,12-didehydrodibenz[b,f]azocine core—a well-established scaffold for strain-promoted azide-alkyne cycloaddition (SPAAC) [1]—with a urea functional group via a 3-oxopropyl spacer. With a molecular formula of C₁₉H₁₇N₃O₂, a molecular weight of 319.4 g/mol, and a computed XLogP3 of 1.5, the compound exhibits two hydrogen bond donors and two hydrogen bond acceptors [2]. It is commercially available at ≥97% purity from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC . The compound belongs to the broader class of DBCO-based click chemistry reagents but is distinguished from common building blocks such as DBCO-amine, DBCO-acid, and DBCO-NHS ester by its urea terminus, which introduces a fundamentally different hydrogen-bonding and reactivity profile.

Why DBCO-Amine or DBCO-Acid Cannot Simply Replace N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea in Click Chemistry Workflows


The functional group appended to the DBCO core is not a passive spacer; it directly governs three procurement-critical parameters: (i) the bioorthogonal coupling chemistry available for downstream conjugation, (ii) the physicochemical properties that dictate solubility and formulation compatibility, and (iii) the potential for non-covalent interactions with biological targets. DBCO-amine provides a nucleophilic primary amine for carboxyl coupling, DBCO-acid provides an electrophilic carboxyl for amine coupling, and DBCO-NHS ester provides an activated leaving group for direct amidation—yet each carries distinct limitations in aqueous solubility, pH sensitivity, and hydrogen-bonding capacity . The urea terminus of the target compound introduces a dual hydrogen-bond donor/acceptor motif (2 HBD, 2 HBA) that is absent in DBCO-amine (1 HBD, 2 HBA), DBCO-acid (1 HBD, 3 HBA), and DBCO-NHS (0 HBD, 5 HBA), fundamentally altering its behavior in both chemical and biological environments [1]. These differences cannot be compensated for by simply adjusting reaction stoichiometry or buffer conditions, making direct substitution scientifically unsound when the urea group's specific properties are integral to the experimental design.

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Capacity: DBCO-Urea (2 HBD) vs. DBCO-Amine and DBCO-Acid (1 HBD Each)

The target compound possesses two hydrogen bond donor (HBD) atoms attributable to the terminal urea -NH₂ group, compared to one HBD for DBCO-amine (its -NH₂ group) and one HBD for DBCO-acid (its -COOH group). DBCO-NHS ester has zero HBDs. Hydrogen bond donor count is a computed molecular descriptor from PubChem (Cactvs 3.4.8.18) [1]. The additional HBD enables stronger and more directional hydrogen-bonding networks with solvent water molecules and with biological targets, which is consistent with the well-characterized propensity of urea to engage in extensive hydrogen bonding that enhances aqueous solubility .

Hydrogen bonding Supramolecular chemistry Aqueous solubility

Lipophilicity Control: XLogP3 = 1.5 for DBCO-Urea vs. LogP ≈ 3.0 for DBCO-Amine and DBCO-Acid

The computed XLogP3 of the target DBCO-urea compound is 1.5 [1], which is approximately 2-fold lower (on a logarithmic scale) than DBCO-amine (LogP = 3.05) and DBCO-acid (LogP = 2.86) . This represents a roughly 30-fold difference in octanol-water partition coefficient. The reduced lipophilicity of the urea derivative is consistent with the introduction of the polar urea group, which increases aqueous compatibility relative to the more hydrophobic amine and carboxylic acid DBCO variants. In the context of bioconjugation, lower LogP values are associated with reduced non-specific membrane binding and improved pharmacokinetic profiles of conjugates.

Lipophilicity ADME Drug conjugation

SPAAC Reaction Kinetics: DBCO Scaffold (k₂ = 0.3–0.9 M⁻¹s⁻¹) vs. BCN Scaffold (k₂ = 0.03–0.3 M⁻¹s⁻¹)

The DBCO core of the target compound enables SPAAC with second-order rate constants in the range of 0.3–0.9 M⁻¹s⁻¹ under physiological conditions (PBS, pH 7.4, 25 °C) . This is approximately 3- to 10-fold faster than BCN (bicyclo[6.1.0]non-4-yne)-based reagents, which exhibit k₂ values of 0.03–0.3 M⁻¹s⁻¹ . In a direct comparative study, DBCO achieved a rate constant of 0.34 M⁻¹s⁻¹ versus 0.28 M⁻¹s⁻¹ for BCN in SPAAC ligation with a hydrophilic azidoamino acid [1]. The DBCO scaffold's faster kinetics arise from greater ring strain (8-membered ring with two fused benzyl rings) and electronic activation from the aromatic systems.

Click chemistry Bioorthogonal reactions Reaction kinetics

Urea-Directed Supramolecular Assembly vs. Inert Spacer in DBCO-Amine and DBCO-Acid

The urea functional group is a well-established supramolecular synthon that forms robust, directional R₂²(8) hydrogen-bonded motifs [1]. This capability is absent in DBCO-amine, DBCO-acid, and DBCO-NHS ester, whose functional groups (primary amine, carboxylic acid, activated ester) engage in different and less geometrically predictable hydrogen-bonding patterns. The urea's capacity to form bifurcated hydrogen bonds with complementary acceptors has been exploited in crystal engineering, anion recognition, and organocatalysis. While no direct comparative study exists for the specific DBCO-urea compound, the urea moiety's supramolecular behavior is a class-level property conserved across urea derivatives [2].

Supramolecular chemistry Crystal engineering Molecular recognition

Physicochemical Stability in Aqueous Buffer: DBCO Scaffold Class Property

DBCO-based reagents as a class demonstrate good stability in aqueous buffers within physiological pH (6.5–8.5) and temperature ranges (4–37 °C) and do not react with naturally occurring nucleophiles such as amines, thiols, or hydroxyl groups . The DBCO-azide SPAAC reaction product is an irreversible, covalent triazole bond that is chemically and biologically inert [1]. In contrast, DBCO-NHS ester undergoes competing hydrolysis in aqueous media, with half-lives on the order of minutes to hours depending on pH, which can significantly reduce conjugation efficiency [2]. DBCO-amine is acid-sensitive and should not be subjected to pH < 5 . The DBCO-urea compound, lacking a hydrolytically labile ester, is expected to share the aqueous stability profile of the DBCO class while avoiding the specific liabilities of NHS ester and amine variants.

Aqueous stability Bioconjugation Buffer compatibility

Unique Coupling Chemistry: Urea as Both a Hydrogen-Bond Motif and a Synthetic Handle

The urea terminus of the target compound provides a distinct chemical handle that is not available in DBCO-amine, DBCO-acid, or DBCO-NHS ester. Urea derivatives can participate in transamidation reactions, coordinate to metal centers, and serve as hydrogen-bonding anchors in proteolysis-targeting chimera (PROTAC) linker design . The glutamate-urea motif is a well-validated pharmacophore for prostate-specific membrane antigen (PSMA) targeting, with DUPA-based PSMA ligands achieving Kᵢ = 8.0 nM and IC₅₀ = 47 nM . While these data are for structurally distinct urea-containing compounds, they demonstrate the functional versatility of the urea group in biological recognition contexts. No direct comparative data for the specific DBCO-urea compound in these applications currently exist.

Synthetic chemistry Bioconjugation linker design Urea coupling

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea: Evidence-Backed Application Scenarios for Scientific Procurement


ADC Linker Development Requiring Low-Lipophilicity DBCO Building Blocks

Antibody-drug conjugate (ADC) linker design demands careful control of hydrophobicity to avoid aggregation of the final conjugate. With an XLogP3 of 1.5—substantially lower than DBCO-amine (LogP ≈ 3.05) and DBCO-acid (LogP ≈ 2.86)—the target DBCO-urea compound offers a less hydrophobic alternative for introducing a click chemistry handle onto payloads or antibodies [1]. The lower lipophilicity reduces the risk of ADC aggregation, a known cause of poor pharmacokinetics and increased clearance. The urea group's two hydrogen bond donors further enhance aqueous compatibility, facilitating conjugation in PBS or HEPES buffer at pH 7–8.5 without requiring organic co-solvents [2].

PSMA-Targeted Imaging and Therapeutic Conjugates via DBCO Click Chemistry

The glutamate-urea pharmacophore is the gold-standard recognition element for prostate-specific membrane antigen (PSMA), achieving Kᵢ values as low as 8.0 nM . The target DBCO-urea compound can serve as a key intermediate for constructing PSMA-targeted conjugates where the urea group contributes to both target recognition and the linker architecture. DBCO-based SPAAC enables copper-free, bioorthogonal conjugation to azide-functionalized chelators (e.g., DOTA, NOTA) or fluorescent dyes under mild conditions compatible with the integrity of the targeting pharmacophore [3]. This approach has been successfully employed in the synthesis of DBCO-functionalized PSMA ligands for PET imaging [4].

Self-Assembled Nanomaterials Exploiting Urea Hydrogen-Bonding Motifs

The urea group's ability to form R₂²(8) bifurcated hydrogen-bonded dimers is a cornerstone of crystal engineering and supramolecular materials design [5]. The target compound uniquely combines this supramolecular synthon with a DBCO click chemistry handle, enabling the construction of hydrogen-bonded supramolecular polymers or nanoparticles that can be subsequently functionalized via SPAAC with azide-modified cargo (drugs, dyes, targeting ligands). This dual functionality—supramolecular assembly plus covalent click conjugation—is not accessible with DBCO-amine or DBCO-acid, whose functional groups direct different and less geometrically defined assembly modes.

PROTAC Linker Design Incorporating a Hydrogen-Bonding Urea Spacer

In proteolysis-targeting chimera (PROTAC) design, the chemical nature of the linker profoundly influences ternary complex formation, target ubiquitination efficiency, and physicochemical properties. The urea group in the target compound provides a conformationally restricted, hydrogen-bond-capable spacer element that can engage in specific interactions with E3 ligase or target protein surfaces, potentially stabilizing the ternary complex . The DBCO terminus simultaneously enables copper-free click conjugation to azide-functionalized ligand warheads. The compound's XLogP3 of 1.5 is within the favorable range for oral bioavailability (typically LogP 1–3), an important consideration for PROTAC lead optimization [1].

Quote Request

Request a Quote for N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.